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molecular formula C15H11N B057351 3,3-Diphenylacrylonitrile CAS No. 3531-24-6

3,3-Diphenylacrylonitrile

Cat. No. B057351
M. Wt: 205.25 g/mol
InChI Key: RDGWQFSLTSPRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324396B2

Procedure details

To a solution of 3,3-diphenylacrylonitrile (4.45 g, 21.7 mmol) in THF (75 mL) at 0° C. was added aluminum(III) chloride (3.27 g, 24.5 mmol) and lithium tetrahydroaluminate (1 M in THF) (0.910 g, 24.0 mmol) (24 mL). The reaction mixture was warmed to room temperatrue and stirred for 1 h, heated to 40° C. for 2 h, heated to 60° C. for 2 h, quenched with water (5 mL), adjusted to pH 12 with ammonium hydroxide, diluted with brine, and EtOAc, extracted with EtOAc (5×), combined organic extracts washed with brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 3% to 10% MeOH (2 M NH3) in DCM) gave 3,3-diphenyl-2-propenylamine.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[AlH4-].[Li+]>C1COCC1>[C:11]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:8][CH2:9][NH2:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC#N)C1=CC=CC=C1
Name
Quantity
3.27 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
24 mL
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperatrue
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water (5 mL)
ADDITION
Type
ADDITION
Details
diluted with brine, and EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×)
WASH
Type
WASH
Details
combined organic extracts washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluted with 3% to 10% MeOH (2 M NH3) in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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